![molecular formula C17H24ClN5O2 B2982439 8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione CAS No. 478253-06-4](/img/structure/B2982439.png)
8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione, commonly known as AZD7762, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound has been found to have promising anticancer properties and has been extensively studied in preclinical models.
Applications De Recherche Scientifique
Azepane-Based Compounds in Drug Discovery
Azepane-based compounds, including 8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione, have shown a variety of pharmacological properties due to their high degree of structural diversity. They are instrumental in discovering new therapeutic agents. The development of azepane-containing analogs is a significant area of research in medicinal chemistry, given their application in treating various diseases. More than 20 azepane-based drugs have been approved by the FDA, utilized for their anti-cancer, anti-tubercular, anti-Alzheimer's, antimicrobial properties, and more. This review highlights the latest developments in azepane-based compounds for therapeutic applications and emphasizes the importance of structure-activity relationships (SAR) and molecular docking studies for the future discovery of drug candidates (Zha et al., 2019).
N-Sulfonylamino Azinones in Medicinal Chemistry
N-sulfonylamino azinones, related to azepane-based motifs, have garnered interest due to their diverse biological activities. This review covers patents and reports on the synthesis of N-sulfonyl azinones and their biological and preclinical studies. These compounds have demonstrated a range of biological activities, including diuretic, antihypertensive, anti-inflammatory, and anticancer effects. A new generation of competitive AMPA receptor antagonists based on N-sulfonylamino 1H-quinazoline-2,4-diones shows promise in treating neurological disorders such as epilepsy and schizophrenia (Elgemeie et al., 2019).
Azepines and Azepanes in Biological Properties
Azepine and its derivatives, including azepanes, hold substantial pharmacological and therapeutic implications. This review explores the literature from the last fifty years on the synthesis, reaction, and biological properties of these seven-membered heterocyclic compounds. The review also highlights the mechanisms involved in the synthesis of different azepine, azepinone, and azepane derivatives, indicating that N-containing seven-membered heterocycles still offer significant research scope due to their underexplored biological sections (Kaur et al., 2021).
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with3-hydroxyacyl-CoA dehydrogenase type-2 . This enzyme plays a crucial role in the beta-oxidation of fatty acids in mitochondria .
Mode of Action
Based on its structural similarity to other compounds, it might interact with its target enzyme, potentially altering its function and leading to changes in the metabolic processes .
Biochemical Pathways
The compound, due to its potential interaction with 3-hydroxyacyl-CoA dehydrogenase type-2, may affect the beta-oxidation pathway of fatty acids . This pathway is responsible for the breakdown of fatty acids, producing energy for the cell. Any alteration in this pathway can have significant downstream effects on energy metabolism .
Result of Action
Given its potential interaction with 3-hydroxyacyl-coa dehydrogenase type-2, it might influence the energy metabolism within cells by affecting the beta-oxidation of fatty acids .
Propriétés
IUPAC Name |
8-(azepan-1-yl)-7-[(Z)-3-chlorobut-2-enyl]-1,3-dimethylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN5O2/c1-12(18)8-11-23-13-14(20(2)17(25)21(3)15(13)24)19-16(23)22-9-6-4-5-7-10-22/h8H,4-7,9-11H2,1-3H3/b12-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRXRVWFDWJXAOS-WQLSENKSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CN1C2=C(N=C1N3CCCCCC3)N(C(=O)N(C2=O)C)C)/Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
478253-06-4 |
Source


|
| Record name | 8-(1-AZEPANYL)-7-(3-CL-2-BUTENYL)-1,3-DIMETHYL-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

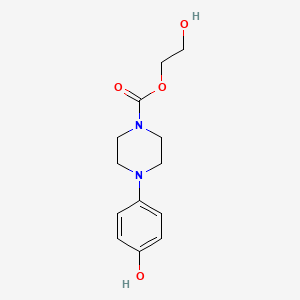

![2-[(3-ethyl-4-oxo-3,4-dihydroquinazolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide](/img/structure/B2982360.png)


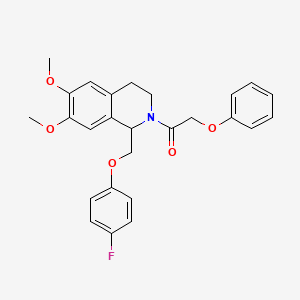
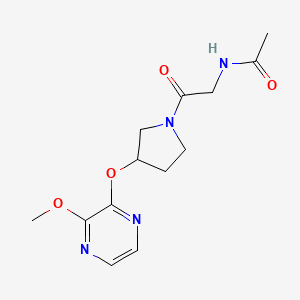

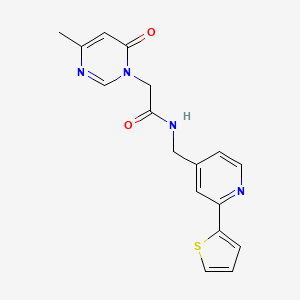
![N-[2-(4-fluorophenyl)ethyl]furan-2-carboxamide](/img/structure/B2982372.png)
![2-chloro-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B2982373.png)
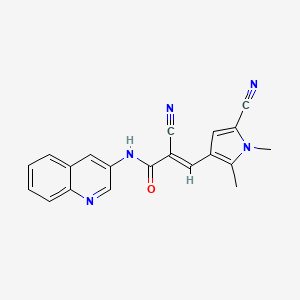
![6-bromo-1H-pyrrolo[2,3-b]pyridine-3-sulfonyl chloride](/img/structure/B2982375.png)
![(4-((6-Fluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(1-(methylsulfonyl)piperidin-4-yl)methanone](/img/structure/B2982376.png)